(2-Chloro-6-iodopyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-iodopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and iodine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodopyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with chlorine and iodine under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-iodopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
(2-Chloro-6-iodopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Chloro-6-iodopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of halogen atoms can enhance its binding affinity to target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine-4-acetic acid
- 6-Iodopyridine-4-acetic acid
- 2-Bromo-6-iodopyridine-4-acetic acid
Uniqueness
(2-Chloro-6-iodopyridin-4-YL)acetic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and properties compared to other similar compounds. The combination of these halogens can enhance the compound’s chemical stability and biological activity .
Properties
CAS No. |
1393551-64-8 |
---|---|
Molecular Formula |
C7H5ClINO2 |
Molecular Weight |
297.48 g/mol |
IUPAC Name |
2-(2-chloro-6-iodopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
CKQFVAAGZCXYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.